molecular formula C9H9FN4OS B2483977 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 733030-60-9

4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2483977
CAS No.: 733030-60-9
M. Wt: 240.26
InChI Key: VHQLBLHUIVZNFH-UHFFFAOYSA-N
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Description

4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with an amino group, a fluorophenoxymethyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-fluorophenol with chloromethyl methyl ether to form 2-fluorophenoxymethyl chloride. This intermediate is then reacted with 4-amino-4H-1,2,4-triazole-3-thiol under basic conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The fluorophenoxymethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(2-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(2-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(2-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-amino-3-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4OS/c10-6-3-1-2-4-7(6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQLBLHUIVZNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NNC(=S)N2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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